Lipophilicity (LogP) Differentiation – 4-Position vs. 2-Position Isomer
The target compound exhibits a significantly lower lipophilicity than its 2-position isomer. The measured LogP of N-cyclopropylpyridine-4-sulfonamide is 0.05, compared to a predicted XLogP3 of 0.7 for the unsubstituted pyridine-4-sulfonamide . In contrast, the 2-position isomer (N-cyclopropylpyridine-2-sulfonamide, CAS 1303968-52-6) has a predicted LogP of 0.81 [1]. This ~0.7–0.8 LogP unit difference corresponds to a ~5–6 fold lower lipophilicity for the 4-isomer [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.05 (measured) |
| Comparator Or Baseline | N-cyclopropylpyridine-2-sulfonamide (XLogP3 = 0.81) [1] |
| Quantified Difference | ~0.76 LogP units lower for target |
| Conditions | Measured LogP (Fluorochem) vs. computed XLogP3 (PubChem) |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding, which is critical for hit-to-lead optimization and assay reproducibility.
- [1] PubChem. N-cyclopropylpyridine-2-sulfonamide, XLogP3: 0.81. Computed by XLogP3 3.0. View Source
